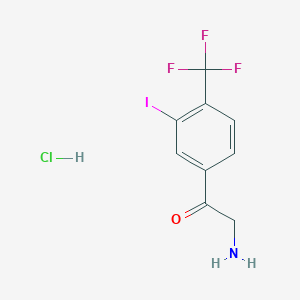

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride

Description

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride is a halogenated aromatic compound featuring a phenacylamine backbone substituted with an iodine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

The trifluoromethyl group confers metabolic stability and lipophilicity, which are advantageous in drug design, while the iodine substituent may serve as a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C9H8ClF3INO |

|---|---|

Molecular Weight |

365.52 g/mol |

IUPAC Name |

2-amino-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-2-1-5(3-7(6)13)8(15)4-14;/h1-3H,4,14H2;1H |

InChI Key |

FSEQIHUKCLVSLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)I)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4-(trifluoromethyl)benzaldehyde and an amine source.

Reaction Conditions: The key steps involve the formation of the phenacylamine moiety through a series of reactions, including condensation and reduction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The phenacylamine moiety can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Bromo-4-(trifluoromethyl)phenacylamine Hydrochloride (CAS 1823566-35-3)

This bromo-substituted analog replaces iodine with bromine. Key differences include:

3-Iodo-4-methoxyaniline Hydrochloride (CAS 153898-63-6)

- Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the methoxy (-OCH₃) group, which is electron-donating. This difference alters electronic properties, influencing reactivity in electrophilic aromatic substitution.

- Applications : Methoxy derivatives are often intermediates in agrochemicals, whereas trifluoromethyl-substituted compounds are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .

Fluoxetine Hydrochloride (C₁₇H₁₈F₃NO·HCl)

Key contrasts include:

3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)

This arylcyclohexylamine derivative shares halogen substitution (fluorine) but diverges in core structure.

Comparative Data Table

Research Findings and Trends

- Halogen vs. Trifluoromethyl Synergy : Combining iodine (for reactivity) and -CF₃ (for stability) in the target compound creates a versatile scaffold for radiopharmaceuticals, as seen in iodinated analogs used in SPECT imaging .

- Thermodynamic Stability : Trifluoromethyl groups reduce metabolic degradation compared to methoxy or hydroxyl groups, as demonstrated in fluoxetine’s pharmacokinetics .

- Synthetic Challenges : Iodinated compounds often require stringent reaction conditions (e.g., palladium catalysis), whereas bromo analogs are more amenable to standard protocols .

Biological Activity

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a phenacylamine backbone with a trifluoromethyl group and an iodine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.

- Anti-inflammatory Effects : Potential applications in treating inflammatory conditions have been observed.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Enzymes : The compound may act as a competitive inhibitor for enzymes that are crucial in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its antimicrobial and anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific kinases | |

| Anti-inflammatory | Reduces cytokine production |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit p38 MAP kinase, a target for anti-inflammatory drugs. The findings demonstrated that the compound effectively reduced the kinase activity, leading to decreased inflammatory markers in vitro. This positions it as a candidate for further development in treating inflammatory diseases.

Q & A

Q. How does biological activity compare to non-iodinated analogs in receptor binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.